N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-fluorobenzamide
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Overview
Description
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-fluorobenzamide is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a complex structure with a piperidine ring, a chlorophenyl group, and a fluorobenzamide moiety, making it a subject of interest for researchers exploring its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-fluorobenzamide typically involves multiple steps:
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Formation of the Intermediate: : The initial step often includes the preparation of an intermediate compound, such as 4-chlorophenylpiperidine. This can be achieved through the reaction of 4-chlorobenzaldehyde with piperidine under acidic conditions.
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Coupling Reaction: : The intermediate is then coupled with 4-fluorobenzoyl chloride in the presence of a base like triethylamine. This step forms the desired this compound.
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Purification: : The final product is purified using techniques such as recrystallization or column chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches, followed by purification steps.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and scalability, allowing for the continuous production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may convert carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies investigating its interaction with various biological targets, including receptors and enzymes.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methoxybenzamide: This compound is similar in structure but features a methoxy group instead of a fluorine atom.
Ethyl 2-(4-chlorophenyl)-2-(piperidin-1-yl)acetate hydrochloride: Another related compound with a different functional group and ester linkage.
Uniqueness
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to certain biological targets, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical properties, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C20H22ClFN2O |
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Molecular Weight |
360.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-piperidin-1-ylethyl]-4-fluorobenzamide |
InChI |
InChI=1S/C20H22ClFN2O/c21-17-8-4-15(5-9-17)19(24-12-2-1-3-13-24)14-23-20(25)16-6-10-18(22)11-7-16/h4-11,19H,1-3,12-14H2,(H,23,25) |
InChI Key |
QFSCANBESUJBAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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